An In-Depth Technical Guide to 4-Methylvaleric Acid Methyl-d3 Ester: Properties, Applications, and Analytical Methodologies
An In-Depth Technical Guide to 4-Methylvaleric Acid Methyl-d3 Ester: Properties, Applications, and Analytical Methodologies
Executive Summary: This guide provides a comprehensive technical overview of 4-Methylvaleric Acid Methyl-d3 Ester, a stable isotope-labeled compound critical to modern analytical sciences. Designed for researchers, chemists, and drug development professionals, this document details the compound's fundamental chemical and physical properties, outlines its synthesis and analytical characterization, and explores its primary application as an internal standard in quantitative mass spectrometry. By integrating field-proven insights with established scientific principles, this guide serves as an authoritative resource for the effective utilization of this important analytical tool.
Introduction to a Key Analytical Standard
In the landscape of quantitative analysis, particularly within complex biological and chemical matrices, accuracy and precision are paramount. The variability inherent in sample preparation, instrument response, and matrix effects can introduce significant error, challenging the reliability of results. Stable Isotope-Labeled (SIL) compounds are the gold standard for mitigating these issues.
The Principle of Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known quantity of an isotopically enriched version of the analyte to a sample prior to analysis.[1] This SIL compound, or internal standard (IS), is nearly chemically and physically identical to the endogenous analyte.[2] It co-elutes during chromatography and experiences similar ionization and fragmentation patterns in the mass spectrometer. However, due to the mass difference from the isotopic label (e.g., ²H/D, ¹³C, ¹⁵N), it is distinguishable by the mass spectrometer.[2] By measuring the ratio of the signal from the native analyte to the signal from the SIL internal standard, analysts can correct for sample loss during preparation and variations in instrument response, leading to highly accurate and precise quantification.[1][2]
Overview of 4-Methylvaleric Acid Methyl-d3 Ester
4-Methylvaleric Acid Methyl-d3 Ester (CAS No. 97632-11-6) is the deuterated form of methyl 4-methylpentanoate.[3] The isotopic label consists of three deuterium atoms replacing the three hydrogen atoms on the methyl group of the ester moiety (-OCH₃ becomes -OCD₃).[3] Its unlabeled counterpart, 4-methylvaleric acid (also known as isocaproic acid), is a branched-chain fatty acid found in various natural sources and is a human metabolite.[4][5] The introduction of the d3-methyl group provides the necessary mass shift for its use as an internal standard in the quantitative analysis of 4-methylvaleric acid and its related esters.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of an analytical standard is essential for its proper handling, storage, and application.
Chemical Structure and Identification
The structure features a five-carbon valeric acid backbone with a methyl group at the 4-position, and a deuterated methyl ester functional group.
Caption: Chemical structure of 4-Methylvaleric Acid Methyl-d3 Ester.
Physicochemical Data Summary
The following table summarizes key identifying and physical properties for both the deuterated standard and its unlabeled analogues. Properties for the deuterated ester are largely inferred from its unlabeled counterparts.
| Property | 4-Methylvaleric Acid Methyl-d3 Ester | Methyl 4-Methylvalerate (Unlabeled Ester) | 4-Methylvaleric Acid (Unlabeled Acid) |
| Synonyms | trideuteriomethyl 4-methylpentanoate[3] | Methyl isocaproate, Methyl isohexanoate[6][7] | Isocaproic acid, 4-Methylpentanoic acid[8][9] |
| CAS Number | 97632-11-6[3] | 2412-80-8[3][7] | 646-07-1[4][9] |
| Molecular Formula | C₇D₃H₁₁O₂[3] | C₇H₁₄O₂[7] | C₆H₁₂O₂[4][9] |
| Molecular Weight | 133.20 g/mol [3] | 130.18 g/mol [6][7] | 116.16 g/mol [4][9] |
| Appearance | Colorless Liquid (inferred) | Colorless Liquid (inferred) | Colorless to pale yellow liquid[4] |
| Boiling Point | ~144-145 °C (inferred) | 144-145 °C | 199-201 °C[9] |
| Density | ~0.89 g/mL (inferred) | 0.885 g/mL at 25 °C | 0.923 g/mL at 25 °C[9] |
| Refractive Index | ~1.40 (inferred) | n20/D 1.398 | n20/D 1.414[9] |
| SMILES | [2H]C([2H])([2H])OC(=O)CCC(C)C[3] | CCOC(=O)CCC(C)C | CC(C)CCC(O)=O[9] |
| InChI Key | KBCOVKHULBZKNY-UHFFFAOYSA-N (structure) | KBCOVKHULBZKNY-UHFFFAOYSA-N[7] | FGKJLKRYENPLQH-UHFFFAOYSA-N[9] |
Synthesis and Isotopic Labeling
The reliable synthesis of a SIL standard is fundamental to its utility. The process must ensure high isotopic enrichment and chemical purity.
Rationale for d3-Methyl Ester Labeling
Labeling the methyl ester group is a common and effective strategy for several reasons:
-
Synthetic Accessibility: The ester can be readily formed by reacting the parent carboxylic acid with deuterated methanol (specifically, methanol-d4, CD₃OD), a widely available reagent.[10]
-
Chemical Stability: The C-D bonds in the methyl group are strong, and the ester linkage is stable under typical analytical conditions, preventing isotopic loss during sample workup or analysis.
-
Minimal Isotope Effect: Deuterium labeling at this position, which is distant from the main carbon skeleton, has a negligible effect on the compound's chromatographic retention time and ionization efficiency, ensuring it behaves almost identically to the unlabeled analyte.
General Synthesis Protocol: Acid-Catalyzed Esterification
The most direct method for preparing 4-Methylvaleric Acid Methyl-d3 Ester is through Fischer esterification. This protocol is self-validating as the product's identity and purity can be confirmed through standard analytical techniques like NMR and MS.
Objective: To esterify 4-methylvaleric acid with methanol-d4 to produce 4-Methylvaleric Acid Methyl-d3 Ester.
Materials:
-
4-Methylvaleric acid (≥99% purity)
-
Methanol-d4 (CD₃OD, 99.5 atom % D)
-
Concentrated Sulfuric Acid (H₂SO₄) or Boron Trifluoride Methanol Complex (BF₃·MeOH)[11][12]
-
Anhydrous organic solvent (e.g., Toluene or Dichloromethane)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylvaleric acid (1.0 eq) in a minimal amount of anhydrous toluene.
-
Reagent Addition: Add an excess of methanol-d4 (3-5 eq) to the flask. This drives the equilibrium towards the product side.
-
Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid (approx. 1-2% of the acid weight) to the stirring solution. Causality Note: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol-d4.
-
Reflux: Heat the reaction mixture to reflux (typically 80-100 °C) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or GC-MS by observing the disappearance of the starting carboxylic acid.
-
Workup & Neutralization: Cool the mixture to room temperature. Carefully add saturated NaHCO₃ solution to neutralize the acidic catalyst. Continue adding until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with an organic solvent like dichloromethane or diethyl ether. Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine to remove residual water-soluble components. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, then filter.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude ester can be purified by fractional distillation or flash column chromatography on silica gel to yield the pure 4-Methylvaleric Acid Methyl-d3 Ester.
Caption: General workflow for the synthesis of the title compound.
Core Applications in Research and Development
The primary role of this compound is as a high-fidelity tool for quantitative analysis.
Application as an Internal Standard in Bioanalysis
In drug development and clinical research, accurately measuring the concentration of metabolites like 4-methylvaleric acid in biological fluids (plasma, urine, tissue homogenates) is crucial. The workflow involves adding a precise amount of the d3-ester standard to the biological sample at the very beginning of the preparation process.
Caption: Workflow for quantitative analysis using an internal standard.
-
Expertise Insight: When the analyte of interest is the free acid (4-methylvaleric acid), a common procedure involves derivatizing the entire sample (including the spiked-in standard) to its methyl ester form after extraction. In this scenario, both the endogenous acid and the added d3-ester standard are subjected to the same derivatization reaction. This approach corrects for incomplete derivatization efficiency, a common source of analytical error.[12]
Analytical Characterization Protocols
Verification of the identity, purity, and isotopic enrichment of the standard is a non-negotiable step for ensuring data integrity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an ideal technique for analyzing volatile compounds like esters.
-
Methodology:
-
Injection: A diluted solution of the compound in an appropriate solvent (e.g., hexane) is injected into the GC.
-
Separation: The compound travels through a capillary column (e.g., a BPX5 or similar non-polar column) and is separated from other components based on its boiling point and interaction with the stationary phase.
-
Ionization & Detection: As the compound elutes from the column, it enters the mass spectrometer, where it is typically ionized by Electron Ionization (EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z).
-
-
Expected Results:
-
Retention Time: The d3-ester will have a retention time nearly identical to its unlabeled counterpart due to their similar volatilities.
-
Mass Spectrum: The fragmentation pattern will be very similar to the unlabeled ester. However, key fragments containing the ester methyl group will be shifted by +3 Da. For example, the molecular ion peak (M⁺) will appear at m/z 133 for the d3-ester, compared to m/z 130 for the unlabeled version.[3][6] This mass shift is the definitive confirmation of successful labeling and is the basis for its use in IDMS.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unambiguous structural confirmation and verifies the exact location of the isotopic label.
-
¹H NMR: The most telling feature in the proton NMR spectrum of 4-Methylvaleric Acid Methyl-d3 Ester is the complete absence of a singlet peak around 3.6-3.7 ppm, which corresponds to the methyl ester protons (-OCH₃) in the unlabeled molecule. The disappearance of this signal is direct evidence of successful deuteration at that position.
-
¹³C NMR: In the carbon NMR spectrum, the carbon of the deuterated methyl group (-OCD₃) will appear as a multiplet (typically a 1:1:1 triplet) due to spin-spin coupling with the deuterium atoms (spin I=1). This confirms the location of the label. The chemical shift will be similar to the unlabeled analogue.
Safety, Handling, and Storage
While the deuterated ester is used in small quantities, adherence to safety protocols is essential. The safety profile is primarily inferred from data on analogous non-deuterated compounds.
-
Hazard Identification: The parent compound, 4-methylvaleric acid, is classified as corrosive and can cause severe skin burns and eye damage.[8][13] The unlabeled methyl ester is considered a flammable liquid.[6] Therefore, 4-Methylvaleric Acid Methyl-d3 Ester should be handled as a potentially flammable liquid and a skin/eye irritant.
-
Recommended Handling Procedures:
-
Work in a well-ventilated chemical fume hood.[8]
-
Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[8][13]
-
Avoid inhalation of vapors and contact with skin and eyes.[13]
-
Keep away from open flames, hot surfaces, and sources of ignition.[14]
-
-
Storage and Stability:
Conclusion
4-Methylvaleric Acid Methyl-d3 Ester is more than a mere chemical; it is a precision tool that enables researchers to achieve the highest levels of accuracy in quantitative analysis. Its well-defined chemical and physical properties, straightforward synthesis, and ideal behavior as an internal standard make it indispensable in metabolomics, clinical diagnostics, and pharmaceutical development. By understanding the principles behind its application and the methodologies for its use, scientists can harness its full potential to generate reliable, high-quality data.
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4-Methylvaleric acid. SpectraBase. [Link]
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Synthesis of 4-methylvaleric acid, a precursor of pogostone, involves a 2-isobutylmalate synthase related to 2-isopropylmalate synthase of leucine biosynthesis. bioRxiv. [Link]
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Methyl 4-methylvalerate. PubChem, National Institutes of Health. [Link]
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Pentanoic acid, 4-methyl-, methyl ester. NIST Chemistry WebBook. [Link]
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4-Methylvaleric acid; LC-ESI-QTOF; MS2. MassBank. [Link]
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Synthesis of 4-methylvaleric acid, a precursor of pogostone, involves a 2-isobutylmalate synthase related to 2-isopropylmalate synthase of leucine biosynthesis. bioRxiv. [Link]
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Pentanoic acid, 4-methyl-, methyl ester - Mass spectrum (electron ionization). NIST Chemistry WebBook. [Link]
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Analytical Methods. Royal Society of Chemistry Publishing. [Link]
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How Amino Acid Internal Standards Boost Mass Spec Accuracy. IROA Technologies. [Link]
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Molecular Targets of Valeric Acid: A Bioactive Natural Product for Endocrine, Metabolic, and Immunological Disorders. PubMed. [Link]
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Evaluation of a Rapid Method for the Quantitative Analysis of Fatty Acids in Various Matrices. ResearchGate. [Link]
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Methyl Esters. Organic Chemistry Portal. [Link]
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Installation of d3-methyl group to drugs by continuous-flow solid-phase synthesis. ResearchGate. [Link]
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How can we prepare 4-methylpentanoic acid from Malonic ester? Quora. [Link]
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Isocaproic acid. PubChem, National Institutes of Health. [Link]
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